molecular formula C17H11ClN4O B057639 PIM-1 INHIBITOR 2 CAS No. 477845-12-8

PIM-1 INHIBITOR 2

カタログ番号: B057639
CAS番号: 477845-12-8
分子量: 322.7 g/mol
InChIキー: AQVFETGXIRKVAQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine typically involves multiple steps, including the formation of the benzisoxazole ring and the subsequent attachment of the pyrimidine moiety. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .

化学反応の分析

4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles such as amines and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Scientific Research Applications

  • Cancer Therapy
    • Prostate Cancer : PIM-1 Inhibitor 2 has shown efficacy in reducing tumor volume in prostate cancer models. It inhibits the growth of prostate cancer cells by targeting pathways that involve the Notch signaling pathway, which is crucial for tumor progression .
    • Hematological Malignancies : Research indicates that dual inhibition of PIM-1 and FLT3 can overcome resistance in leukemia treatments. Targeting PIM kinases has been shown to impair the survival of hematopoietic cells transformed by oncogenic tyrosine kinases .
    Cancer TypeMechanism of ActionFindings
    Prostate CancerInhibition of Notch signaling pathwayReduced tumor volume and increased apoptosis in cell models
    LeukemiaDual inhibition with FLT3Overcame resistance to small-molecule inhibitors
  • Immunotherapy Enhancement
    • T-cell Modulation : this compound can enhance T-cell responses by reducing the immunosuppressive effects mediated by regulatory T-cells (T-regs). Studies suggest that targeting PIM-1 may improve the efficacy of anti-PD1 therapies by enhancing T-cell memory and reducing tumor growth .
    • Adoptive T-cell Therapy (ACT) : The combination of PIM inhibition with ACT has shown promising results in preclinical models, suggesting a potential for improved therapeutic outcomes in cancer immunotherapy .
  • Resistance Mechanisms
    • Overcoming Chemoresistance : PIM-1 is implicated in the development of resistance to chemotherapeutics. By inhibiting this kinase, researchers have observed increased sensitivity to various chemotherapeutic agents in cancer cells .
    MechanismImpact on TreatmentEvidence
    ChemoresistanceIncreased sensitivity to chemotherapyEnhanced efficacy when combined with chemotherapeutic agents
    ImmunosuppressionImproved T-cell functionEnhanced anti-tumor responses in combination therapies

Prostate Cancer Model

In a study utilizing mouse models of prostate cancer, treatment with this compound resulted in a significant reduction in tumor size and improved survival rates compared to control groups. The mechanism was linked to decreased expression of phospho-BAD and increased apoptosis in tumor cells.

Hematological Malignancies

A clinical trial involving patients with FLT3-mutant acute myeloid leukemia (AML) demonstrated that combining PIM inhibitors with standard chemotherapy improved overall survival rates. Patients receiving this combination therapy showed marked reductions in leukemic cell populations compared to those receiving chemotherapy alone.

作用機序

The mechanism of action of 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and survival. The exact molecular targets and pathways involved can vary depending on the specific biological context .

類似化合物との比較

4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

    Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs).

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Also known for its CDK inhibitory activity.

    4-aminopyrrolo[2,3-d]pyrimidine: Studied for its antitubercular activity

These compounds share some structural similarities but differ in their specific biological activities and applications.

生物活性

PIM-1 Inhibitor 2 (CAS 477845-12-8) is a potent inhibitor of the PIM-1 kinase, which plays a critical role in various cellular processes, including cell growth, survival, and apoptosis. This article provides an in-depth examination of its biological activity, including its mechanisms of action, effects on cancer cell lines, and comparative studies with other inhibitors.

Overview of PIM Kinases

PIM kinases, particularly PIM-1, are serine/threonine kinases frequently overexpressed in several cancers, including prostate cancer and hematological malignancies. They contribute to tumorigenesis by promoting cell survival and proliferation, often through the phosphorylation of key regulatory proteins such as BAD and p21 . PIM-1 has two isoforms: Pim-1S and Pim-1L, which localize to different cellular compartments and exhibit distinct functions related to drug resistance and cell cycle regulation .

This compound functions primarily through competitive inhibition of the ATP-binding site of the PIM-1 kinase. Its inhibitory potency is characterized by a Ki value of 91 nM, indicating a strong affinity for the target enzyme . The inhibition leads to reduced phosphorylation of substrates involved in cell survival pathways, effectively inducing apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines. For example:

  • Cell Lines Tested : Prostate cancer cell lines (e.g., LNCaP, DU145) showed pronounced sensitivity to this compound.
  • Growth Inhibition : The compound exhibited an IC50 value in the low micromolar range (approximately 0.3 µM), indicating effective growth suppression at clinically relevant concentrations .

Comparative Analysis with Other Inhibitors

A comparative study was conducted to evaluate the potency of this compound against other known inhibitors like quercetagetin and staurosporine derivatives. The results are summarized in Table 1:

Inhibitor IC50 (µM) Selectivity
This compound0.3High for PIM-1
Quercetagetin0.34Moderate selectivity
Staurosporine Derivative0.5Broad spectrum

This table highlights that this compound is not only potent but also exhibits a high degree of selectivity for PIM-1 over other kinases.

Case Study 1: Prostate Cancer Treatment

In a recent study involving prostate cancer models, treatment with this compound resulted in:

  • Reduction in Tumor Volume : Mice treated with the inhibitor showed a significant decrease in tumor size compared to control groups.
  • Mechanistic Insights : Analysis revealed decreased levels of phosphorylated BAD and enhanced apoptosis markers in treated tumors, underscoring the compound's efficacy in disrupting survival signaling pathways .

Case Study 2: Combination Therapy

A combination therapy study assessed the effects of this compound alongside PI3K inhibitors. The findings indicated:

  • Synergistic Effects : The combination led to greater apoptosis rates than either treatment alone.
  • Increased ROS Accumulation : This was attributed to the dual targeting of survival pathways mediated by both inhibitors, enhancing therapeutic outcomes against resistant cancer phenotypes .

特性

IUPAC Name

4-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O/c18-12-4-1-10(2-5-12)16-13-9-11(3-6-15(13)22-23-16)14-7-8-20-17(19)21-14/h1-9H,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVFETGXIRKVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C4=NC(=NC=C4)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377550
Record name PIM-1 INHIBITOR 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477845-12-8
Record name PIM-1 inhibitor 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477845128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIM-1 INHIBITOR 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIM-1 INHIBITOR 2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ8ZMA6BSL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。